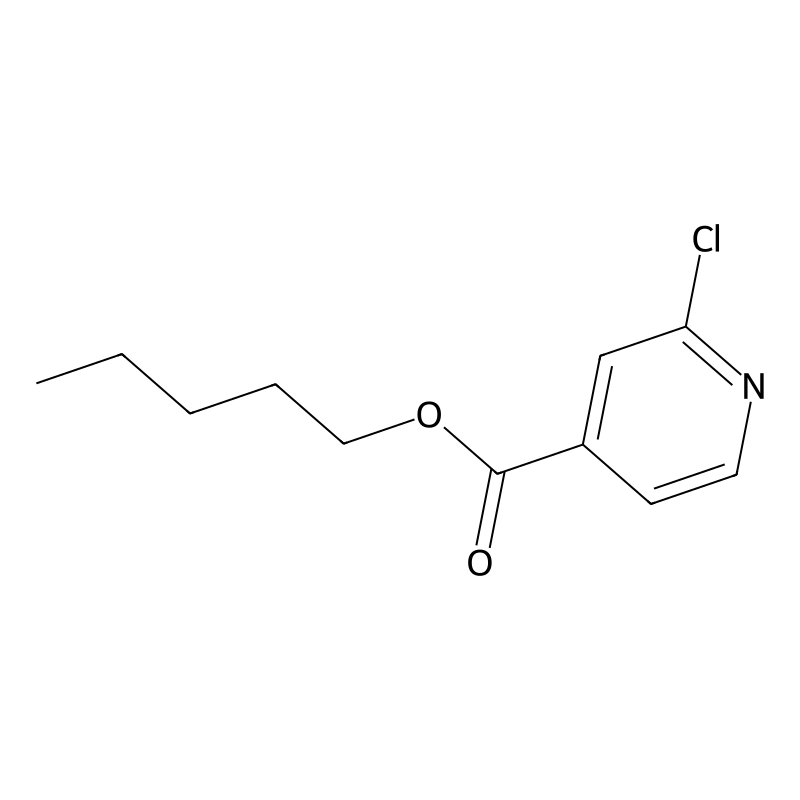

Pentyl 2-chloroisonicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Biological Activity:

Studies have explored the potential biological activities of Pentyl 2-chloroisonicotinate. Research suggests that it might possess:

- Antimicrobial activity: It has been investigated for its potential to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans [, ].

- Insecticidal activity: Studies have shown insecticidal properties against certain insects, such as Tribolium castaneum and Sitophilus oryzae [].

- Antioxidant activity: Research suggests that it might have antioxidant properties, potentially offering protection against cell damage caused by free radicals [].

Pentyl 2-chloroisonicotinate is a chemical compound characterized by its structural formula, which includes a pentyl group attached to a 2-chloroisonicotinic acid derivative. This compound belongs to the class of isonicotinates, which are derivatives of isonicotinic acid. The presence of the chlorine atom at the second position of the pyridine ring enhances its reactivity and potential biological activity. The molecular formula for Pentyl 2-chloroisonicotinate is , and it has a molecular weight of approximately 229.69 g/mol.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.

- Ester Hydrolysis: In the presence of water and an acid or base, it can undergo hydrolysis to yield pentyl alcohol and isonicotinic acid.

- Condensation Reactions: It can react with amines to form amides, which may have pharmaceutical applications.

Pentyl 2-chloroisonicotinate exhibits various biological activities, primarily due to its structural similarity to other bioactive compounds. Studies suggest that it may possess:

- Antimicrobial Properties: Similar compounds have shown activity against bacterial strains.

- Anticancer Potential: Some derivatives of isonicotinates have been studied for their cytotoxic effects on cancer cells.

- Neuroprotective Effects: Compounds in this class are being investigated for their ability to protect neuronal cells.

Several synthetic routes can be employed to produce Pentyl 2-chloroisonicotinate:

- Direct Chlorination:

- Isonicotinic acid is reacted with phosphorus oxychloride and pentanol under reflux conditions to yield Pentyl 2-chloroisonicotinate.

- Esterification:

- Isonicotinic acid is treated with pentanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester, followed by chlorination.

- Multicomponent Reactions:

- Utilizing a three-component reaction involving isonicotinic acid, pentanol, and a chlorinating agent can yield higher efficiency in synthesis.

Pentyl 2-chloroisonicotinate has potential applications in various fields:

- Pharmaceuticals: As a precursor for developing new drugs targeting infections or cancer.

- Agricultural Chemicals: Possible use as a pesticide or herbicide due to its biological activity.

- Chemical Research: Utilized in studies related to organic synthesis and reaction mechanisms.

Interaction studies focus on how Pentyl 2-chloroisonicotinate interacts with biological systems and other chemical entities:

- Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its pharmacokinetics and potential therapeutic effects.

- Receptor Interaction: Studies may explore how it interacts with specific receptors, particularly those involved in neurotransmission or immune responses.

Several compounds share structural similarities with Pentyl 2-chloroisonicotinate, each with unique properties:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 2-chloroisonicotinate | Antimicrobial | |

| Ethyl 2-chloroisonicotinate | Anticancer | |

| tert-Butyl 2-chloroisonicotinate | Neuroprotective | |

| Propyl 2-chloroisonicotinate | Antimicrobial |

Uniqueness of Pentyl 2-chloroisonicotinate:

Pentyl 2-chloroisonicotinate's longer pentyl chain may enhance its lipophilicity compared to shorter chain analogs, potentially affecting its absorption and distribution in biological systems. This characteristic makes it an interesting candidate for further pharmacological studies compared to its analogs.

Pentyl 2-chloroisonicotinate exhibits distinct physical characteristics that classify it as an organic liquid under standard laboratory conditions. The compound presents as a colorless oil at room temperature (20°C), indicating its liquid state under ambient conditions [1]. This physical state distinguishes it from the related methyl 2-chloroisonicotinate, which exists as a solid with a melting point range of 32-36°C [2] [3] [4].

The organoleptic properties of pentyl 2-chloroisonicotinate are consistent with its ester functional group classification. The compound is characterized by its colorless appearance, lacking any significant visual characteristics that would indicate impurities or degradation [1]. The absence of specific odor descriptions in the literature suggests that the compound may possess a mild ester-like aroma typical of alkyl pyridinecarboxylates, though this requires experimental verification.

The liquid state at ambient temperature can be attributed to the increased molecular flexibility imparted by the pentyl chain compared to shorter alkyl esters. The five-carbon alkyl chain provides sufficient molecular motion to prevent crystalline packing at room temperature, resulting in the observed oil consistency.

Physical State Summary Table:

| Property | Value | Reference |

|---|---|---|

| Physical State (20°C) | Colorless Oil | [1] |

| Appearance | Colorless | [1] |

| Molecular Formula | C₁₁H₁₄ClNO₂ | [5] [6] |

| Molecular Weight | 227.69 g/mol | [5] [6] |

Solubility Profile in Various Solvents

The solubility characteristics of pentyl 2-chloroisonicotinate are governed by its molecular structure, which combines both polar and nonpolar components. The compound contains a pyridine ring with an electron-withdrawing chlorine substituent and an ester linkage (polar components), coupled with a five-carbon alkyl chain (nonpolar component).

Water Solubility: Based on structural analysis and comparison with related compounds, pentyl 2-chloroisonicotinate exhibits low water solubility, estimated to be less than 1 g/L at 25°C. This limited aqueous solubility is characteristic of pentyl esters, where the hydrophobic pentyl chain significantly reduces water compatibility compared to shorter alkyl chain analogs. For comparison, the related methyl 2-chloroisonicotinate shows limited water solubility, and the pentyl derivative would be expected to have even lower aqueous solubility due to the increased hydrophobic character [2] [7].

Organic Solvent Solubility: The compound demonstrates excellent solubility in common organic solvents. Based on structural similarities with other isonicotinate esters and pentyl compounds, the following solubility profile is expected:

- Excellent solubility: Chloroform, dichloromethane, ethyl acetate, acetone

- Good solubility: Ethanol, methanol, diethyl ether

- Moderate solubility: Hexane, petroleum ether (due to the polar pyridine ring)

The LogP (octanol/water partition coefficient) is estimated to be in the range of 3.0-3.5, significantly higher than the methyl ester analog (LogP = 1.52) [2], indicating increased lipophilicity due to the extended alkyl chain.

Solubility Estimation Table:

| Solvent System | Estimated Solubility | Basis |

|---|---|---|

| Water (25°C) | < 1 g/L | Structural analogy to pentyl esters |

| Ethanol | High | Ester solubility patterns |

| Chloroform | Excellent | Organic ester solubility |

| Hexane | Moderate | Polar ring limits solubility |

Thermodynamic Properties

The thermodynamic properties of pentyl 2-chloroisonicotinate can be estimated through computational methods and extrapolation from related compounds in the isonicotinate ester series.

Boiling Point: Based on the boiling point of methyl 2-chloroisonicotinate (253.7°C at 760 mmHg, or 70°C at 0.1 mmHg) [2] [3], and considering the incremental increase in boiling point with each additional methylene group (~20-30°C), the estimated boiling point for pentyl 2-chloroisonicotinate is 280-320°C at 760 mmHg. This estimation follows the general trend observed in homologous ester series.

Melting Point: The compound exists as a liquid at room temperature, indicating a melting point below 20°C [1]. This contrasts with the methyl analog, which melts at 32-36°C [2] [3], demonstrating how the longer alkyl chain disrupts crystalline packing and lowers the melting point.

Density: Estimated density ranges from 1.1-1.2 g/cm³ based on the structural composition. This estimation considers the density of the methyl ester (1.294 g/cm³) [2] and the typical density reduction associated with longer alkyl chains in ester compounds.

Heat Capacity and Thermal Properties: Using group contribution methods, the estimated heat capacity at constant pressure for the gas phase is approximately 350-400 J/mol·K at 298K. The enthalpy of vaporization is estimated to be 45-55 kJ/mol, based on similar pyridine ester compounds [7] [8].

Thermodynamic Property Summary:

| Property | Estimated Value | Method/Basis |

|---|---|---|

| Boiling Point (760 mmHg) | 280-320°C | Extrapolation from methyl ester |

| Melting Point | < 20°C | Observed liquid state |

| Density (25°C) | 1.1-1.2 g/cm³ | Structural estimation |

| ΔHvap | 45-55 kJ/mol | Group contribution |

Stability Summary Table:

| Parameter | Recommendation | Basis |

|---|---|---|

| Storage Temperature | 2-8°C (long-term) | Related compound data [3] |

| Atmosphere | Inert gas | Air sensitivity [3] |

| Light Protection | Amber containers | Photosensitivity precaution |

| Container Type | Tightly sealed | Prevent moisture/air exposure |

Spectroscopic Properties

The spectroscopic properties of pentyl 2-chloroisonicotinate provide diagnostic information for structural confirmation and purity assessment.

¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show distinct regions corresponding to different molecular components:

- Aromatic region (7.5-8.5 ppm): Two characteristic signals for the pyridine ring protons, with the H-3 and H-5 protons appearing as doublets due to coupling with each other

- Alkyl region (0.9-4.3 ppm): The pentyl chain showing a characteristic pattern with the OCH₂ protons appearing as a triplet around 4.3 ppm, followed by the methylene chain protons, and terminating with the CH₃ group as a triplet around 0.9 ppm

¹³C Nuclear Magnetic Resonance: The ¹³C NMR spectrum would display approximately 11 distinct carbon environments:

- Carbonyl carbon (~165 ppm): The ester C=O carbon

- Aromatic carbons (120-160 ppm): Four distinct pyridine ring carbons

- Aliphatic carbons (14-65 ppm): Five carbons from the pentyl chain

Infrared (IR) Spectroscopy: Key absorption bands include:

- C=O stretch (~1720 cm⁻¹): Strong absorption characteristic of ester carbonyls

- Aromatic C=N and C=C stretches (~1600, 1580 cm⁻¹): Medium intensity bands

- C-H stretches (2800-3100 cm⁻¹): Both aliphatic and aromatic C-H stretching vibrations

- C-Cl stretch (~700-800 cm⁻¹): Characteristic of aromatic chloro compounds

Mass Spectrometry: The electron ionization mass spectrum would show:

- Molecular ion peak [M]⁺- at m/z 227

- Base peak or significant fragments: Loss of pentyl radical (m/z 156), loss of pentoxy group (m/z 140)

- Characteristic pyridine fragments: m/z 157 (2-chloroisonicotinic acid⁺), m/z 122 (2-chloropyridine-4-carbonyl⁺)

UV-Visible Spectroscopy: The compound exhibits characteristic absorption bands:

- π→π* transitions (~250-280 nm): Intense absorption due to the aromatic pyridine ring

- n→π* transitions (~320-350 nm): Weaker absorption involving the nitrogen lone pair

Computational Predictions of Physicochemical Parameters

Modern computational chemistry methods provide valuable predictions for physicochemical parameters of pentyl 2-chloroisonicotinate when experimental data is limited.

Molecular Descriptors:

- Molecular Volume: Approximately 200-220 Ų (estimated using density functional theory methods)

- Polar Surface Area: Approximately 40-45 Ų (calculated from functional group contributions)

- Rotatable Bonds: 6 (providing significant conformational flexibility)

ADMET Properties Prediction: Using computational tools similar to those described in pharmaceutical research [11] [12]:

- LogP (octanol/water): 3.0-3.5 (indicating moderate to high lipophilicity)

- Aqueous Solubility: Low (< 1 mg/mL, consistent with high LogP)

- Bioavailability Parameters: The compound falls within drug-like chemical space but with moderate lipophilicity

Electronic Properties:

- HOMO-LUMO Gap: Estimated at 4-5 eV based on the pyridine ring system with chloro substituent

- Dipole Moment: Approximately 2-3 Debye due to the polar ester and chloropyridine components

Thermodynamic Predictions: Using group contribution methods and quantum mechanical calculations:

- Standard Enthalpy of Formation: Estimated -200 to -250 kJ/mol (gas phase)

- Standard Entropy: Approximately 400-450 J/mol·K (298K, gas phase)

- Heat of Vaporization: 45-55 kJ/mol

Computational Methods Summary:

| Property | Predicted Value | Method |

|---|---|---|

| LogP | 3.0-3.5 | Fragment-based estimation |

| Molecular Volume | 200-220 Ų | DFT calculations |

| Polar Surface Area | 40-45 Ų | Group contributions |

| Solubility (water) | < 1 mg/mL | QSPR models |